Discorhabdin C
Description
Properties
CAS No. |
105372-81-4 |
|---|---|
Molecular Formula |
C18H13Br2N3O2 |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |
InChI Key |
AQUBTUIPDMTCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .
Industrial Production Methods
Most production methods remain within the realm of academic research and small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Discorhabdin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.
Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.
Common Reagents and Conditions
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.
Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.
Major Products
Oxidation: Introduction of hydroxyl groups.
Reduction: Didebrominated ring-closed carbinolamine.
Substitution: Debrominated adducts with thiol and amine nucleophiles.
Scientific Research Applications
Discorhabdin C, a cytotoxic marine natural product, contains a 2,6-dibromo-cyclohexa-2,5-diene moiety that is critical for its biological activity . It is found in marine sponges, particularly those of the family Desmacididae and the genus Latrunculia . Research has explored this compound's potential in various applications, including its anti-tumor, antiplasmodial, antimicrobial, and antifungal properties .
Scientific Research Applications
Anti-tumor Applications
Discorhabdin compounds, including this compound, are investigated for their ability to inhibit the proliferation of tumor cells . These compounds can be used in treating animals, including humans, hosting cancer cells by inhibiting the growth of tumor cells in a mammalian host . this compound has demonstrated remarkable activity against bacteria, and also exhibits anti-tumor properties . Specifically, this compound can be used to inhibit the growth of tumor cells, including cancer cells of the pancreas, breast, colon, CNS, ovarian, renal, prostate, lung, leukemia, and melanoma cells .
Antiplasmodial Potential
Discorhabdins have demonstrated antiplasmodial activity . this compound was the least active against chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of P. falciparum, despite bearing the reactive α-bromoenone moiety that promotes mammalian cell cytotoxicity .
Antimicrobial and Antifungal Potential
this compound has demonstrated activity against a range of bacteria . It has remarkable activity against MRSA, M. intracellulare, and M. tuberculosis . Discorhabdin Z and (−)-3-dihydrodiscorhabdin D have shown the ability to inhibit sortase A, an enzyme involved in bacterial cell-adhesion .
Electrophilic Reactivity
The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles, affording debrominated adducts . Its electrophilic reactivity extends to proteins, with lysozyme-discorhabdin C adducts being detected by ESI mass spectrometry .
Structure-Activity Relationships
The presence of the α-bromo enone moiety in discorhabdins increases cytotoxicity due to electrophilic reactivity . However, the size and polarity of the C-5 substituent on the discorhabdin B-like scaffold is also crucial for activity . Unsaturation on ring B has a deleterious effect on cytotoxicity, possibly because of the unstable nature of this metabolite, which may degrade to complex mixtures .
Case Studies
- (−)-Discorhabdin L was found to inhibit tube formation in HUVEC and strongly decreased micro-vessel outgrowth in an ex vivo mouse aorta ring model . This compound stalled prostate cancer (LNCaP) tumor growth in a xenograft model while showing no toxicity to the host mice at the active concentrations .
- This compound displayed potent activity against MRSA− IC50/MIC = 3.2/11 µM; M. intracellulare- 0.13/0.17 µM; M. tuberculosis- 6.8/8.0 µM .
Data Table of this compound Activity
Mechanism of Action
Discorhabdin C exerts its effects through several mechanisms:
Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.
Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.
Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.
Comparison with Similar Compounds
Key Structural Differences :
| Feature | This compound (Pentacyclic) | Discorhabdin B (Hexacyclic) | Discorhabdin L (Heptacyclic) |
|---|---|---|---|
| Ring System | 5 rings | 6 rings (C5–C8 sulfide) | 7 rings (N18–C2 bond) |
| Substitutions | Bromine at C-14 | Sulfide bridge | Thiomethylhistidine at C-1 |
| Stereochemistry | Fixed syn C6/C5 and C8/S | Flexible | Fixed by additional ring |
Cytotoxicity
- This compound : IC$_{50}$ values range from 0.1–2.8 µM across cancer cell lines (e.g., HCT-116, LNCaP) .
- Discorhabdin B : Higher potency (IC$_{50}$ ~0.05–1.0 µM) due to the sulfide bridge enhancing stability and electrophilicity .
- Discorhabdin L : Moderate activity (IC$_{50}$ ~5 µM) but superior antiangiogenic effects via HIF-1α inhibition .
Selectivity Indices (SI) :
Antiparasitic Activity
- This compound : Moderate antiplasmodial activity (IC$_{50}$ 2.0–2.8 µM against Plasmodium falciparum) but low selectivity .
- Discorhabdin B Dimer : IC$_{50}$ 80 nM against P. falciparum K1 with SI = 510 .
- (–)-Discorhabdin L : IC$_{50}$ 30 nM (SI = 37), making it a leading antimalarial candidate .
Mechanistic Insights
Electrophilic Reactivity
- This compound : Reacts with thiols (e.g., glutathione) and amines, forming adducts at C-1 and C-2 .
- Discorhabdin B : Preferentially forms C-1 thiol adducts with enhanced stability due to the sulfide bridge .
- Hydrogenated Derivatives: Loss of the spirodienone (e.g., 3-dihydrothis compound) reduces cytotoxicity but improves selectivity .
Apoptosis vs. Non-Apoptotic Death
- This compound: Induces caspase-independent cell death in Merkel carcinoma cells, suggesting necroptosis or ferroptosis pathways .
- Discorhabdin B: Similar non-apoptotic mechanisms but faster onset due to higher membrane permeability .
Biological Activity
Discorhabdin C is a marine-derived alkaloid that has garnered attention for its diverse biological activities, particularly its cytotoxic properties against various cancer cell lines and its potential as an antimicrobial agent. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the discorhabdin family of alkaloids, characterized by a unique 2,6-dibromo-cyclohexa-2,5-diene moiety. This structure is believed to play a critical role in its biological activity. The compound exhibits electrophilic reactivity, which allows it to interact with nucleophiles such as thiols and amines, leading to the formation of various adducts that may influence its cytotoxic effects .
Cytotoxic Activity
This compound has been extensively studied for its cytotoxic effects against tumor cell lines. The following table summarizes its activity against various cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 2.71 | |
| Merkel Cell Carcinoma | <1 | |
| OVCAR-3 (Ovarian) | 5 | |
| LNCaP (Prostate) | Not specified |
Research indicates that this compound induces cell death through mechanisms distinct from traditional apoptotic pathways. Studies have shown that it does not activate caspases or increase intracellular calcium levels, suggesting alternative pathways such as mitochondrial dysfunction may be involved . This unique mechanism could be advantageous for targeting cancer cells resistant to conventional therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The following table outlines its antimicrobial potency:
Structure-Activity Relationships
The electrophilic nature of the dienone moiety in this compound is crucial for its biological activity. Studies have demonstrated that modifications to this structure can significantly alter cytotoxicity and selectivity towards different cell types. For instance, semi-synthetic derivatives lacking the electrophilic properties exhibited markedly reduced cytotoxic effects .
Case Studies and Research Findings
- Cytotoxicity in Merkel Cell Carcinoma : A study evaluated the effects of various discorhabdins on Merkel cell carcinoma (MCC) cells, revealing sub-micromolar potency and selectivity towards virus-positive MCC cells . The findings highlighted the potential of discorhabdins as therapeutic agents for specific cancer types.
- Antiplasmodial Activity : this compound was assessed for antimalarial properties against Plasmodium falciparum, showing an IC50 value of 2800 nM against chloroquine-sensitive strains . Although less potent than other derivatives, this activity underscores the compound's versatility.
- In Vivo Studies : Research involving xenograft models demonstrated that discorhabdin derivatives could reduce tumor size significantly in human ovarian cancer models while exhibiting low toxicity to host mice .
Q & A
Q. What are the key considerations for designing synthetic routes to Discorhabdin C, and how do they differ from other discorhabdin congeners?
this compound, a Class 1 congener, is structurally simpler than higher classes (e.g., hexacyclic Class 2 or heptacyclic Class 4). Synthetic routes must prioritize efficient construction of its pyrroloiminoquinoline core and address stereochemical challenges. Heathcock’s biomimetic approach, which mimics proposed biosynthetic pathways, is a foundational method but often requires optimization for yield and scalability . Researchers should compare strategies like Yamamura’s early oxidative cyclization methods with Kita’s sulfur-crosslinking techniques to identify optimal conditions for specific intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Structural validation requires a combination of NMR (notably H and C), high-resolution mass spectrometry (HRMS), and circular dichroism (CD) to confirm absolute configurations. Challenges arise from overlapping signals in NMR due to planar aromatic systems and visible-light absorbance interference in optical rotation measurements. To mitigate this, dilute samples for polarimetry and cross-validate with X-ray crystallography or computational CD simulations, as demonstrated in studies on discorhabdin L .
Q. What experimental design principles are critical for assessing this compound’s bioactivity in vitro?
Prioritize in vitro assays with cell lines sensitive to oxidative stress (e.g., cancer lines), as discorhabdins often act via redox cycling. Use dose-response curves (0.1–50 μM) to evaluate IC values and include controls for non-specific cytotoxicity (e.g., normal fibroblast lines). Ensure replication (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for variability, as recommended in pharmacological screening frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Discrepancies may stem from variations in sample purity, assay conditions, or cell line susceptibility. Conduct systematic reviews to identify confounding factors (e.g., solvent effects, incubation time) and replicate experiments under standardized protocols. For example, re-test this compound alongside positive controls (e.g., doxorubicin) using the NCI-60 panel to generate comparable datasets . Meta-analyses should also evaluate batch-to-batch variability in natural product isolation, a common issue in marine alkaloid research .
Q. What non-biomimetic strategies have been developed to overcome challenges in this compound’s oxidative spirocyclization?
Biomimetic approaches, such as Munro’s proposed oxidative dimerization of makaluvamine precursors, often fail due to competing side reactions. Shimomura et al. circumvented this by employing late-stage N,S-acetal formation via thia-Michael additions, enabling divergent synthesis of multiple discorhabdins from a common intermediate. Key steps include:
Q. How can computational methods enhance the study of this compound’s mechanism of action and structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like topoisomerase II or NADPH oxidase. Pair this with density functional theory (DFT) to analyze redox potentials, which correlate with pro-apoptotic activity. For SAR, apply QSAR models using descriptors like logP, HOMO-LUMO gaps, and molecular polarizability to prioritize analogs for synthesis .
Methodological Guidance
Q. What strategies are recommended for isolating this compound from complex marine extracts?
Use a multi-step chromatographic workflow:
- Pre-fractionation : Partition crude extracts via solvent-solvent partitioning (e.g., hexane/EtOAc/MeOH-HO).
- HPLC : Employ reverse-phase C18 columns with gradient elution (MeCN/HO + 0.1% TFA) and monitor at λ = 254 nm.
- Countercurrent chromatography (CCC) : Resolve co-eluting isomers using hexane/EtOAc/MeOH/HO solvent systems .
Q. How should researchers address the instability of this compound during storage and handling?
Discorhabdins degrade under light, oxygen, and elevated temperatures. Store lyophilized samples at –80°C under argon and prepare fresh solutions in degassed DMSO. Monitor degradation via LC-MS over 72 hours to establish stability profiles .
Data Interpretation and Reporting
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?
Use nonlinear regression (e.g., sigmoidal dose-response models in GraphPad Prism) to calculate IC values. Report 95% confidence intervals and apply outlier tests (e.g., Grubbs’ test) to exclude aberrant data. For multi-group comparisons, apply mixed-effects models to account for plate-to-plate variability .
Q. How can researchers ensure reproducibility in total synthesis studies of this compound?
Document all reaction parameters (e.g., temperature ramp rates, stirring speeds) and characterize intermediates rigorously (NMR, HRMS, [α]). Share raw spectral data in supplementary materials and adhere to COSY/CHMIST guidelines for reaction reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
